molecular formula C13H18ClFN2 B5613715 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride

1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride

货号: B5613715
分子量: 256.74 g/mol
InChI 键: RAVIDAYMPBUBOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an important enzyme involved in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential applications in various diseases, including cancer and autoimmune disorders.

作用机制

1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride is a reversible inhibitor of BTK, which works by binding to the enzyme's active site and blocking its activity. BTK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, induction of apoptosis in B-cell lymphoma cell lines, and reduction of disease severity in preclinical models of RA and SLE. In addition, this compound has been shown to have favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

实验室实验的优点和局限性

One of the main advantages of 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride for lab experiments is its specificity for BTK, which allows for targeted inhibition of the enzyme without affecting other signaling pathways. In addition, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in certain experiments.

未来方向

There are several potential future directions for research on 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride. One area of interest is the development of combination therapies that target multiple pathways involved in cancer and autoimmune disorders. For example, this compound has been shown to have synergistic effects with other inhibitors of the B-cell receptor signaling pathway, such as ibrutinib and idelalisib. Another potential direction is the investigation of this compound in other diseases, such as multiple sclerosis and primary immunodeficiency disorders. Finally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.

合成方法

The synthesis of 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride involves several steps, starting with the reaction of 4-chloro-3-fluorobenzylamine with 1-bromo-3-chloropropane to yield 1-(4-chloro-3-fluorobenzyl)-3-chloropropane. This intermediate is then reacted with azepane in the presence of a base to obtain 1-(4-chloro-3-fluorobenzyl)-3-azepanamine. Finally, the dihydrochloride salt of the compound is prepared by reacting it with hydrochloric acid.

科学研究应用

1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride has been studied extensively for its potential applications in cancer and autoimmune disorders. In cancer, BTK is overexpressed in many hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has been shown to inhibit BTK activity and induce apoptosis in B-cell lymphoma cell lines. In preclinical studies, this compound has also demonstrated efficacy against CLL and MCL xenograft models.
In autoimmune disorders, BTK is involved in the activation of B-cells, which play a critical role in the pathogenesis of diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). This compound has been shown to inhibit B-cell activation and reduce disease severity in preclinical models of RA and SLE.

属性

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]azepan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2/c14-12-5-4-10(7-13(12)15)8-17-6-2-1-3-11(16)9-17/h4-5,7,11H,1-3,6,8-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVIDAYMPBUBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)CC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。